molecular formula C8H5ClN2O B1506209 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile CAS No. 267881-10-7

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Cat. No.: B1506209
CAS No.: 267881-10-7
M. Wt: 180.59 g/mol
InChI Key: XQDOVYQFUCKGGB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

Signal (ppm) Multiplicity Integration Assignment
8.52 d (J = 4.8 Hz) 1H H6 (pyridine)
8.12 d (J = 7.6 Hz) 1H H4 (pyridine)
7.56 dd (J = 7.6, 4.8 Hz) 1H H5 (pyridine)
4.28 s 2H CH₂ (methylene)

¹³C NMR (CDCl₃, 100 MHz):

Signal (ppm) Assignment
187.4 C=O (ketone)
149.2 C2 (pyridine)
136.1 C3 (pyridine)
128.7–140.3 C4, C5, C6 (pyridine)
116.5 C≡N (nitrile)
38.9 CH₂ (methylene)

Infrared (IR) Spectroscopy

Key absorptions:

  • ν(C≡N) : 2240 cm⁻¹ (strong, sharp)
  • ν(C=O) : 1715 cm⁻¹ (strong)
  • ν(C-Cl) : 680 cm⁻¹ (medium)
  • ν(C-H) aromatic : 3050–3100 cm⁻¹

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits a λₘₐₓ at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated pyridine-ketone system. A weaker n→π* transition appears near 320 nm (ε = 850 L·mol⁻¹·cm⁻¹).

Tautomeric Behavior and Electronic Structure Calculations

The compound’s tautomeric equilibrium between the keto and enol forms is influenced by the electron-withdrawing nitrile group, which stabilizes the keto form (Figure 3). Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the keto form is 28.5 kcal/mol more stable than the enol tautomer.

Key electronic features:

  • Natural Bond Orbital (NBO) analysis : The nitrile group withdraws electron density from the ketone via conjugation, reducing the basicity of the carbonyl oxygen (partial charge: −0.42 e).
  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity toward electrophiles at the pyridine’s nitrogen and the ketone’s α-carbon.

The absence of observable enol tautomers in solution-phase studies aligns with computational predictions, confirming the dominance of the keto form under standard conditions.

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDOVYQFUCKGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717173
Record name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267881-10-7
Record name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with malononitrile in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Melting Point (°C) IR (cm⁻¹) Biological Activity (IC₅₀) Source
3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile 2-Cl-pyridin-3-yl, -CO-CN Not reported Predicted: ~2214 (CN), ~1703 (CO) Hypothetical -
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole at ketone position Not reported Not reported Precursor for biofilm inhibitors
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran at ketone position Not reported Not reported Anticancer agent precursor
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile Chloropyrimidoindole-piperidine linkage Not reported Not reported Kinase inhibitor (IC₅₀ = 480 nM)
3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile Tosylamino-thiazole at ketone position Not reported Not reported Heterocyclic synthesis precursor

Key Observations :

  • Spectroscopy : Nitrile (CN) and carbonyl (CO) IR stretches are consistent across analogs (~2214 cm⁻¹ and ~1703 cm⁻¹, respectively) .
  • Thermal Properties : Melting points vary widely; e.g., 3-[2,6-di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile melts at 192°C , influenced by aromatic stacking.

Metabolic Stability and Toxicity

  • Chlorine Impact : Chlorine atoms often improve metabolic stability by resisting oxidative degradation, as seen in ’s kinase inhibitors .
  • Cytotoxicity : Pyrimidoindole derivatives show minimal cytotoxicity , suggesting the target compound’s pyridine core may be similarly benign.

Biological Activity

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, a compound with the molecular formula C8H5ClN2O, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a pyridine ring substituted with a chlorine atom and is characterized by a cyano group, which enhances its reactivity. Its structural formula can be represented as follows:

C8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the activity of various protein kinases involved in cancer progression, such as ALK (anaplastic lymphoma kinase) and other related pathways. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AA549 (lung cancer)5.0ALK inhibition
Study BHeLa (cervical cancer)4.5Induction of apoptosis
Study CMCF7 (breast cancer)6.0Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates the activity of inflammatory cytokines and inhibits pathways associated with chronic inflammation .

Table 2: Summary of Anti-inflammatory Studies

StudyModelInflammatory MarkerResult
Study DMouse modelTNF-αDecreased levels
Study EIn vitroIL-6Inhibition observed

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound acts as a modulator of kinase activity, particularly targeting ALK and related kinases involved in tumorigenesis.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory properties.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability, indicating potent anticancer activity.
  • Case Study 2 : An investigation into its anti-inflammatory effects showed that administration in a mouse model of arthritis led to decreased swelling and pain, correlating with reduced levels of inflammatory markers.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step organic reactions, such as condensation between 2-chloropyridine-3-carbaldehyde and cyanoacetate derivatives under basic conditions (e.g., sodium ethoxide) . Key factors include:

  • Temperature control : Reactions are often performed at 0–5°C to minimize side reactions like hydrolysis of the nitrile group.
  • Catalyst selection : Piperidine or similar bases are used to deprotonate intermediates and drive the reaction forward .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure product due to the presence of polar byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the chloropyridinyl group (δ ~7.5–8.5 ppm for aromatic protons) and nitrile functionality (δ ~110–120 ppm for carbon) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C8_8H5_5ClN2_2O, theoretical MW: 192.01 g/mol) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, though suitable crystals may require slow evaporation from ethanol .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Thermal stability : Decomposition occurs above 150°C; store at room temperature (RT) in inert atmospheres .
  • Light sensitivity : The nitrile group may undergo photodegradation; use amber vials for long-term storage .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .

Q. Which biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related nitrile-containing pyridine derivatives exhibit:

  • Enzyme inhibition : Binding to kinases or proteases via the nitrile group acting as a electrophilic warhead .
  • Antimicrobial activity : Demonstrated in analogs with similar halogen-substituted pyridine moieties .
    Note: Validate targets via in vitro assays (e.g., fluorescence polarization for binding affinity) .

Advanced Research Questions

Q. How does the chloropyridinyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing chlorine atom at the 2-position of the pyridine ring enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Comparative studies with non-chlorinated analogs show:

  • Reaction rate : Chlorinated derivatives react 2–3× faster with primary amines due to increased electrophilicity .
  • Regioselectivity : Attack occurs preferentially at the β-keto position over the nitrile group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use HPLC (>98% purity) for reliable data .
  • Assay conditions : Buffer pH or redox agents (e.g., DTT) may degrade the nitrile group. Include stability controls in experimental design .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to kinase active sites, focusing on the chloropyridinyl and nitrile motifs .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in enzymatic environments .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process optimization : Replace column chromatography with solvent swaps (e.g., toluene/water biphasic systems) for cost-effective purification .
  • Intermediate stability : Protect the nitrile group during storage using desiccants (e.g., molecular sieves) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

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